molecular formula C7H13NO B13521203 2-(2-Isocyanoethoxy)-2-methylpropane

2-(2-Isocyanoethoxy)-2-methylpropane

Cat. No.: B13521203
M. Wt: 127.18 g/mol
InChI Key: LOPSGASRLSDPSD-UHFFFAOYSA-N
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Description

2-(2-Isocyanoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H11NO It is characterized by the presence of an isocyanate group attached to an ethoxy group, which is further connected to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isocyanoethoxy)-2-methylpropane typically involves the reaction of 2-chloroethanol with potassium cyanate to form 2-isocyanoethanol. This intermediate is then reacted with 2-methylpropane-2-ol under basic conditions to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isocyanoethoxy)-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form corresponding isocyanates or amides.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Isocyanates, amides

    Reduction: Amines

    Substitution: Various substituted ethers

Scientific Research Applications

2-(2-Isocyanoethoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Isocyanoethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group.

    2-Isocyanatoethyl benzene: Contains a benzene ring instead of a methylpropane backbone.

Uniqueness

2-(2-Isocyanoethoxy)-2-methylpropane is unique due to its specific combination of an isocyanate group with an ethoxy and methylpropane structure

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(2-isocyanoethoxy)-2-methylpropane

InChI

InChI=1S/C7H13NO/c1-7(2,3)9-6-5-8-4/h5-6H2,1-3H3

InChI Key

LOPSGASRLSDPSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC[N+]#[C-]

Origin of Product

United States

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